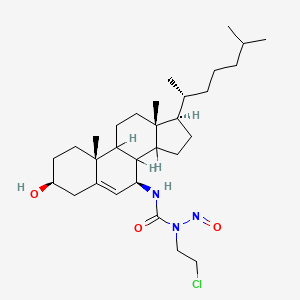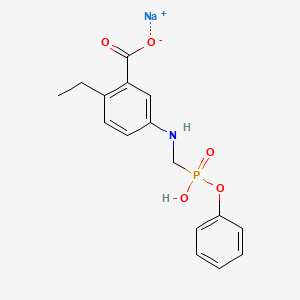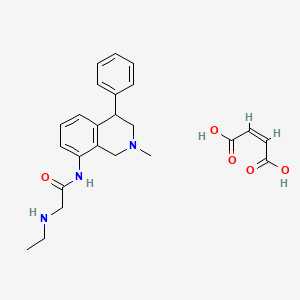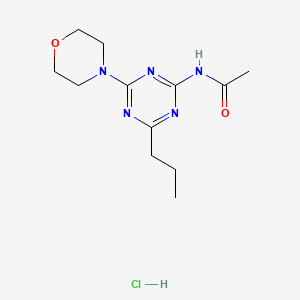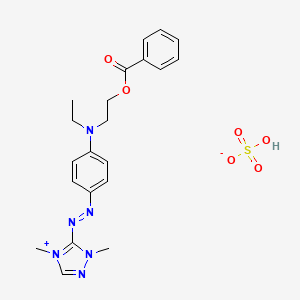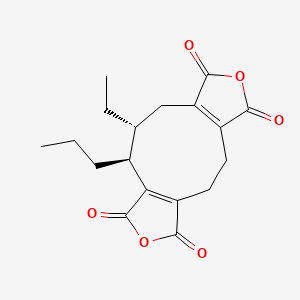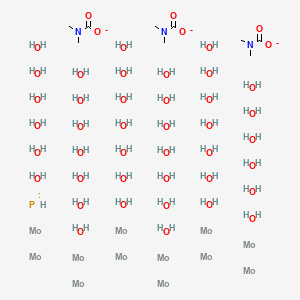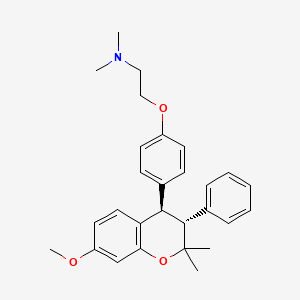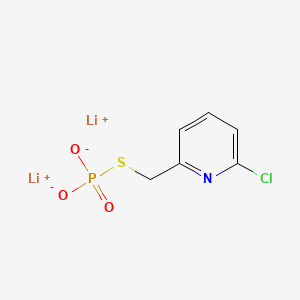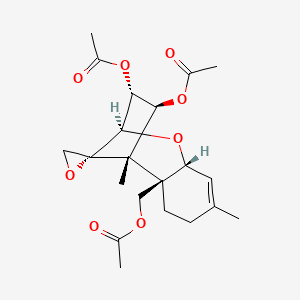
Scirpenetriol triacetate, (12R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scirpenetriol triacetate, (12R)- is a chemical compound with the molecular formula C21H28O8 It is a derivative of scirpenetriol, a trichothecene mycotoxin produced by various species of fungi
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Scirpenetriol triacetate, (12R)- typically involves the acetylation of scirpenetriol. The process begins with the isolation of scirpenetriol from fungal cultures, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective acetylation of the hydroxyl groups present in the scirpenetriol molecule.
Industrial Production Methods
In an industrial setting, the production of Scirpenetriol triacetate, (12R)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is essential to remove any impurities and obtain Scirpenetriol triacetate, (12R)- in its pure form.
化学反応の分析
Types of Reactions
Scirpenetriol triacetate, (12R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Scirpenetriol triacetate, (12R)- into less complex molecules.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of scirpenetriol derivatives with additional oxygen-containing functional groups, while reduction can yield simpler alcohols or hydrocarbons.
科学的研究の応用
Scirpenetriol triacetate, (12R)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mycotoxin.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections and other diseases.
Industry: Scirpenetriol triacetate, (12R)- is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and other products.
作用機序
The mechanism of action of Scirpenetriol triacetate, (12R)- involves its interaction with various molecular targets and pathways. As a derivative of scirpenetriol, it retains some of the biological activities of the parent compound, including its ability to inhibit protein synthesis and disrupt cellular processes. The acetate groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
類似化合物との比較
Scirpenetriol triacetate, (12R)- can be compared with other similar compounds, such as:
Scirpenetriol: The parent compound, which lacks the acetate groups and has different chemical properties and biological activities.
Scirpenetriol diacetate: A related compound with two acetate groups, which may have intermediate properties between scirpenetriol and Scirpenetriol triacetate, (12R)-.
Other trichothecene mycotoxins: Compounds such as deoxynivalenol and T-2 toxin, which share structural similarities with scirpenetriol but have different functional groups and biological activities.
特性
CAS番号 |
111554-96-2 |
|---|---|
分子式 |
C21H28O8 |
分子量 |
408.4 g/mol |
IUPAC名 |
[(1S,2R,7R,9R,10R,11S,12R)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21-/m1/s1 |
InChIキー |
YWQOKOBRSAAKTG-PUWMBYMRSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
正規SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


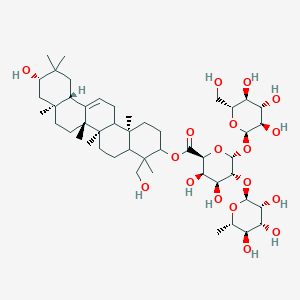
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
